molecular formula C16H15NO6S B14740496 2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 6267-31-8

2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B14740496
CAS No.: 6267-31-8
M. Wt: 349.4 g/mol
InChI Key: UVJGXBMYXPLGQQ-UHFFFAOYSA-N
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Description

2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid is a synthetic organic compound that belongs to the class of benzoic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Acetylation: Introduction of the acetyloxy group through acetylation of a hydroxyl group.

    Sulfonylation: Introduction of the sulfonyl group using sulfonyl chloride in the presence of a base.

    Amination: Introduction of the amino group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions at the acetyloxy or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction might yield sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid: can be compared with other benzoic acid derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other benzoic acid derivatives.

Properties

CAS No.

6267-31-8

Molecular Formula

C16H15NO6S

Molecular Weight

349.4 g/mol

IUPAC Name

2-acetyloxy-4-[(4-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C16H15NO6S/c1-10-3-6-13(7-4-10)24(21,22)17-12-5-8-14(16(19)20)15(9-12)23-11(2)18/h3-9,17H,1-2H3,(H,19,20)

InChI Key

UVJGXBMYXPLGQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)OC(=O)C

Origin of Product

United States

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